Ethyl 4-bromo-3-(trifluoromethyl)benzenecarboximidate
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Overview
Description
Ethyl 4-bromo-3-(trifluoromethyl)benzenecarboximidate is an organic compound with the molecular formula C10H9BrF3NO It is characterized by the presence of bromine, trifluoromethyl, and ethyl groups attached to a benzenecarboximidate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-3-(trifluoromethyl)benzenecarboximidate typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzoic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboximidate group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-(trifluoromethyl)benzenecarboximidate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Ethyl 4-bromo-3-(trifluoromethyl)benzenecarboximidate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-(trifluoromethyl)benzenecarboximidate involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively, while the carboximidate group can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 4-Bromo-3-(trifluoromethyl)benzyl bromide
Comparison: Ethyl 4-bromo-3-(trifluoromethyl)benzenecarboximidate is unique due to the presence of the ethyl carboximidate group, which imparts distinct reactivity and interaction profiles compared to similar compounds. For instance, while 4-bromo-3-(trifluoromethyl)benzenesulfonamide is primarily used in sulfonamide chemistry, this compound is more versatile in coupling and substitution reactions.
Properties
IUPAC Name |
ethyl 4-bromo-3-(trifluoromethyl)benzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-2-16-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFKBMVPXNSXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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